molecular formula C20H28N2O8 B1666728 (3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid CAS No. 77674-99-8

(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid

Cat. No. B1666728
CAS RN: 77674-99-8
M. Wt: 424.4 g/mol
InChI Key: LOXFXXGTOVWWQV-YKRRISCLSA-N
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Description

The compound “(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid” is a chemical compound . It is available for experimental and research use . The compound has a molar weight, SMILES code, IUPAC name, targets (proven or predicted), and a 2D structure .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy and density functional theory . These techniques can provide insights into the compound’s structure, including its molar weight, SMILES code, IUPAC name, targets (proven or predicted), and 2D structure .

Scientific Research Applications

Antibacterial Activity

Amicoumacins belong to a class of dihydroisocoumarin natural products and display antibacterial activities . They are the pro-drug activation products of a bacterial nonribosomal peptide-polyketide hybrid biosynthetic pathway and have been isolated from Gram-positive Bacillus and Nocardia species . Amicoumacin A was evaluated for its antibacterial properties against the Gram-positive bacterium Bacillus subtilis BR151 .

Antifungal Activity

In addition to their antibacterial properties, amicoumacins also exhibit antifungal activities . This makes them a potential candidate for the development of new antifungal drugs.

Anti-inflammatory Activity

Amicoumacins have been found to display anti-inflammatory activities . This suggests that they could be used in the treatment of inflammatory diseases.

Anticancer Activity

Amicoumacins have shown anticancer activities . This indicates that they could be explored further for potential applications in cancer therapy.

Inhibition of Bacterial Translation

Amicoumacin A halts bacterial growth by inhibiting the ribosome during translation . The Ami binding site locates in the vicinity of the E-site codon of mRNA. However, Ami does not clash with mRNA, rather stabilizes it, which is relatively unusual and implies a unique way of translation inhibition .

Role in Symbiosis

Amicoumacins have been found in the entomopathogenic Gram-negative bacterium Xenorhabdus bovienii, a strain not previously known to produce amicoumacins . X. bovienii participates in a multi-lateral symbiosis where it is pathogenic to insects and mutualistic to its Steinernema nematode host .

properties

IUPAC Name

(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O8/c1-9(2)6-12(22-19(28)18(27)17(26)11(21)8-15(24)25)14-7-10-4-3-5-13(23)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,23,26-27H,6-8,21H2,1-2H3,(H,22,28)(H,24,25)/t11-,12-,14-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXFXXGTOVWWQV-YKRRISCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@H]([C@H](CC(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101719
Record name 3-Amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid

CAS RN

77674-99-8
Record name 3-Amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77674-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AI 77B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077674998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,3,6-trideoxy-6-[[(1S)-1-[(3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl]-3-methylbutyl]amino]-6-oxo-D-ribo-hexonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid
Reactant of Route 2
(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid
Reactant of Route 3
(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid
Reactant of Route 4
(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid
Reactant of Route 5
Reactant of Route 5
(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid
Reactant of Route 6
(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid

Q & A

Q1: How does AI-77-B interact with its target to exert its gastroprotective effects?

A1: While the precise molecular target of AI-77-B for its gastroprotective effect remains unelucidated, research suggests that both the 1H-2-benzopyran-1-one skeleton and the specific stereochemistry of the amino acid side chain are crucial for activity. [] Further investigation into its binding interactions with potential targets is needed to fully understand its mechanism of action.

Q2: Amicoumacin B has been shown to affect Bone Morphogenetic Protein 2 (BMP-2). What is the significance of this interaction?

A2: Amicoumacin B has been shown to upregulate the expression of the BMP-2 gene, both at the mRNA and protein levels. [, , ] BMP-2 is a key signaling molecule in bone formation and regeneration. This interaction suggests that Amicoumacin B could potentially enhance osteoblast activity and bone growth. []

Q3: What is the molecular formula and weight of AI-77-B?

A3: The molecular formula of AI-77-B is C21H28N2O8, and its molecular weight is 436.46 g/mol.

Q4: What spectroscopic data is available for characterizing AI-77-B?

A4: Comprehensive spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectral analyses, has been used to elucidate the complete structure of AI-77-B. [] This data is crucial for confirming its identity and purity.

Q5: How do structural modifications of AI-77-B affect its gastroprotective activity?

A5: Studies have shown that modifications to both the 1H-2-benzopyran-1-one core and the amino acid side chain can significantly impact AI-77-B's gastroprotective activity. For example, hydrolysis of the lactone ring, acetylation of the primary amine, or methylation of the phenolic hydroxyl group leads to a decrease in activity. []

Q6: Have any AI-77-B analogs with improved properties been synthesized?

A6: Yes, researchers have synthesized N-alkylated gamma-lactone derivatives of AI-77-B to improve its oral bioavailability. Some of these derivatives, particularly those with ethyl and propyl side chains, demonstrated better gastroprotective activity and higher blood levels after oral administration compared to the parent compound. []

Q7: What is known about the stability of AI-77-B under various conditions?

A7: The available research does not provide detailed information on the stability of AI-77-B under different conditions (temperature, pH, light). Further studies are needed to establish its stability profile and guide appropriate storage and handling.

Q8: Have any specific formulation strategies been explored to improve the stability, solubility, or bioavailability of AI-77-B?

A8: While the synthesis of N-alkylated gamma-lactone derivatives demonstrates efforts to improve oral bioavailability, [] further research is needed to explore other formulation strategies, such as encapsulation techniques or the use of specific excipients, to enhance AI-77-B's delivery and therapeutic potential.

Q9: What in vitro models have been used to study the gastroprotective effects of AI-77-B?

A9: The current literature primarily focuses on in vivo models to evaluate the gastroprotective activity of AI-77-B. [, , ] Further research utilizing in vitro cell-based assays is needed to dissect the molecular mechanisms of its gastroprotective action and evaluate its potential effects on different cell types within the gastric mucosa.

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